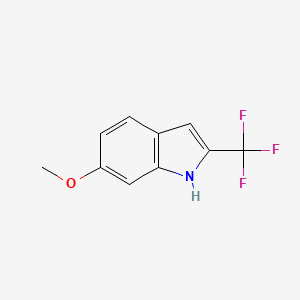

6-Methoxy-2-(trifluoromethyl)-1H-indole

Description

Properties

IUPAC Name |

6-methoxy-2-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c1-15-7-3-2-6-4-9(10(11,12)13)14-8(6)5-7/h2-5,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISIGUOYBWIOGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methoxy 2 Trifluoromethyl 1h Indole and Its Derivatives

Direct Synthetic Routes to the 6-Methoxy-2-(trifluoromethyl)-1H-indole Core

The construction of the trifluoromethylated indole (B1671886) scaffold can be achieved through various methodologies, including transition metal-catalyzed reactions, photochemical strategies, radical cyclizations, and adaptations of classical indole syntheses.

Transition metals, particularly palladium and copper, are pivotal in catalyzing the formation of the indole ring with a trifluoromethyl substituent.

Palladium catalysis offers robust methods for constructing 2-(trifluoromethyl)indoles. A notable strategy involves the Pd(0)-catalyzed intramolecular 5-exo-dig cyclization of trifluoroacetimidoyl chlorides bearing an alkyne group. acs.org This protocol demonstrates broad functional group tolerance under mild conditions, efficiently yielding 3-substituted 2-(trifluoromethyl)indoles. acs.org The process is initiated with a palladium catalyst, such as Pd(dba)2, and a phosphine ligand, with DPEphos showing superior results. acs.org

Another powerful palladium-catalyzed approach is the substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. nih.gov This method can lead to either trifluoromethyl-containing indoles or indolines, depending on the structure of the alkene substrate. nih.gov For the synthesis of indoles, a [4 + 1] annulation occurs via a 1,1-geminal difunctionalization of the alkene. nih.gov Trifluoroacetimidoyl chlorides, which are readily prepared from amine precursors, serve as versatile synthons in these palladium-triggered cyclizations. acs.orgnih.gov

Table 1: Palladium-Catalyzed Synthesis of 2-(Trifluoromethyl)indoles

| Starting Material | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|

| Trifluoroacetimidoyl chloride with alkyne | Pd(dba)2 / DPEphos | 3-Substituted 2-(trifluoromethyl)indole | Up to 96% | acs.org |

| Trifluoroacetimidoyl chloride with γ,δ-alkene | Palladium catalyst | 2-(Trifluoromethyl)indole | Moderate to good | nih.gov |

| 2-Alkynylaniline derivative | PdCl2(MeCN)2 | 2-Substituted indole | - | ru.nl |

Copper catalysis provides an effective alternative for the synthesis of 2-(trifluoromethyl)indoles. A prominent method is the domino trifluoromethylation/cyclization of easily accessible 2-alkynylanilines using a fluoroform-derived CuCF3 reagent. organic-chemistry.org This one-pot strategy ensures the precise placement of the CF3 group at the 2-position of the indole ring. organic-chemistry.org The reaction conditions, including additives like tetramethylethylenediamine (TMEDA), can significantly influence the reaction's success and yield. organic-chemistry.org The scope of this method is broad, tolerating various functional groups on the aniline ring, although electron-donating groups generally result in higher yields. organic-chemistry.org

Copper catalysts are also employed in various other trifluoromethylation reactions that can be applied to indole synthesis, including the trifluoromethylation of organoboron compounds and allylic halides. nih.gov While not always direct indole formations, these methods are crucial for creating key intermediates. For instance, copper-catalyzed reactions can be used for the trifluoromethylation of alkenes, which can then undergo further transformations to form the desired indole ring. researchgate.netrsc.org

Table 2: Copper-Catalyzed Synthesis of 2-(Trifluoromethyl)indoles

| Starting Material | Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| 2-Alkynylaniline | CuCF3 (from Fluoroform), TMEDA | 2-(Trifluoromethyl)indole | Domino trifluoromethylation/cyclization | organic-chemistry.org |

| Indolyl ynone | Cu(I) catalyst | CF3-containing spiro[cyclopentane-1,3′-indole] | Dearomatizing spirocyclization | acs.org |

| N-alkylaniline and β-(trifluoromethyl)-α,β-unsaturated enone | Copper catalyst | C-2 trifluoromethylated indolinyl ketone | Involves a radical mechanism | rsc.org |

Visible-light-promoted reactions have emerged as a powerful and mild approach for synthesizing trifluoromethylated indole derivatives. nih.gov These methods often proceed through a radical cascade cyclization mechanism and can be performed without the need for transition-metal catalysts or photocatalysts. nih.govbeilstein-journals.org A common strategy involves using a trifluoromethyl radical source, such as Umemoto's reagent, which generates the trifluoromethyl radical upon irradiation with visible light. nih.govbeilstein-journals.org

In a typical reaction, the photogenerated trifluoromethyl radical adds to an alkene tethered to an indole ring. nih.govbeilstein-journals.org This is followed by an intramolecular cyclization where the newly formed radical is intercepted by the indole ring, leading to the construction of a new heterocyclic ring fused to the indole core. nih.govbeilstein-journals.org The reaction is notable for its mild conditions, often occurring at room temperature. nih.gov The involvement of radical species is supported by experiments showing that the reaction is inhibited by radical scavengers like TEMPO. beilstein-journals.org

Radical cyclizations are a key strategy for forming the indole nucleus, particularly for complex derivatives. These reactions can be initiated photochemically, as described above, or through other means, such as using chemical radical initiators or transition metals that facilitate single-electron transfer processes. rsc.orgbeilstein-journals.org

One established method involves the tin-mediated radical cyclization of o-alkenylphenyl isocyanides. nih.gov In this process, heating the isocyanide with tri-n-butyltin hydride and a radical initiator like AIBN generates an imidoyl radical. This radical undergoes a 5-exo-trig cyclization to form a 2-stannyl-3-substituted indole intermediate, which can then be converted to various 2,3-disubstituted indoles. nih.gov Another approach is the oxidative radical cyclization-cyclization reaction, which can be promoted by mild oxidants like iron(III) chloride, involving the intramolecular addition of a radical to both an allyl and a phenyl group. mdpi.comsemanticscholar.org These cascade reactions allow for the rapid assembly of complex polycyclic indole structures. beilstein-journals.orgmdpi.com

Classical methods for indole synthesis have been adapted to produce trifluoromethylated analogues.

The Fischer indole synthesis , one of the oldest and most versatile methods, involves the acid-catalyzed cyclization of a phenylhydrazone. nih.govwikipedia.org This method has been successfully applied to the synthesis of N-CF3 indoles, demonstrating that the N-trifluoromethyl group is robust enough to withstand the strongly acidic reaction conditions. nih.gov The synthesis proceeds by heating a phenylhydrazone, formed from the condensation of a phenylhydrazine (B124118) and an aldehyde or ketone, in the presence of a Brønsted or Lewis acid catalyst. wikipedia.org The mechanism involves a acs.orgacs.org-sigmatropic rearrangement as the key bond-forming step.

The Madelung synthesis , which involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures, has also been modified for the synthesis of trifluoromethylated indoles. acs.orgwikipedia.org A one-pot, two-step procedure has been developed to synthesize 1-substituted-2-(trifluoromethyl)-3-tosyl indoles. acs.org Traditional Madelung synthesis often requires harsh conditions, but modern variations have been developed that proceed under milder conditions. wikipedia.orgorganic-chemistry.org For example, the use of a mixed-base system like LiN(SiMe3)2/CsF can facilitate the reaction at lower temperatures, broadening its functional group compatibility. organic-chemistry.org

Transition Metal-Catalyzed Indolization Reactions

Functionalization and Derivatization Strategies of the 6-Methoxy-2-(trifluoromethyl)-1H-indole Scaffold

The functionalization of the 6-methoxy-2-(trifluoromethyl)-1H-indole scaffold is a key step in the synthesis of complex molecules. The indole nucleus offers several positions for modification, including the C-H bonds of both the pyrrole (B145914) and benzene (B151609) rings, as well as the N-H bond of the indole nitrogen. The existing substituents—the 6-methoxy and 2-trifluoromethyl groups—play a crucial role in directing the regioselectivity of these transformations.

Direct C-H functionalization is a powerful and atom-economical strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials.

While the target molecule, 6-methoxy-2-(trifluoromethyl)-1H-indole, already possesses a trifluoromethyl group at the C-2 position, further trifluoromethylation at other positions of the indole ring can be envisioned. Direct C-H trifluoromethylation of indoles typically targets the nucleophilic C-3 position. However, since the C-2 position is already substituted, reactions at other sites would be of interest. Methodologies for direct trifluoromethylation often involve radical or electrophilic pathways, utilizing reagents like Togni's reagent or Umemoto's reagents. For instance, a copper-catalyzed trifluoromethylation of N-protected indoles has been reported, showing high selectivity for the C-2 position, which underscores the general reactivity patterns of the indole core nih.gov. Introducing an additional trifluoromethyl group onto the 6-methoxy-2-(trifluoromethyl)-1H-indole scaffold would likely require harsh conditions or specific directing group strategies to overcome the inherent reactivity preferences of the ring system.

The C-3 position of the indole ring is the most electron-rich and, therefore, the most common site for electrophilic attack. The presence of the electron-withdrawing CF3 group at C-2 deactivates the pyrrole ring, but the C-3 position generally remains the most nucleophilic site for many reactions.

C-3 Functionalization: Various classic indole reactions can be applied to introduce substituents at the C-3 position. These include:

Mannich reaction: To introduce aminomethyl groups.

Vilsmeier-Haack reaction: To introduce a formyl group.

Friedel-Crafts acylation: To introduce acyl groups.

A study on the direct dearomative addition of arenes to the C-3 position of unprotected indoles has been reported using triflic acid, which generates an electrophilic indole at the C-3 position, showcasing an umpolung strategy for C-3 functionalization nih.gov. This atom-economical method provides access to biologically relevant 3-arylindolines nih.gov.

Functionalization at other positions (C-4, C-5, C-7): Regioselective functionalization of the C-H bonds on the benzene portion of the indole (C-4, C-5, and C-7) is significantly more challenging due to the lower reactivity of these positions compared to the pyrrole ring. Such transformations typically necessitate the use of directing groups attached to the indole nitrogen to guide a transition metal catalyst to a specific C-H bond. Palladium-catalyzed reactions are commonly employed for this purpose, enabling the introduction of aryl, alkyl, or other functional groups at positions that are otherwise difficult to access nih.govrsc.org.

The following table summarizes conditions for regioselective functionalization applicable to indole scaffolds.

| Reaction Type | Position | Reagents and Conditions | Product Type | Reference |

| Hydroarylation | C-3 | Arenes, Triflic acid (TfOH), CH2Cl2, rt | 3-Arylindolines | nih.gov |

| Annulation | C-2, C-3 | Trifluoroacetimidoyl chlorides, Pd(OAc)2, AgOAc | Trifluoromethyl-containing indoles | nih.govrsc.org |

| Alkylation | C-3 | α-heteroaryl-substituted methyl alcohols, Cs2CO3/Oxone® | C-3 alkylated indoles | elsevierpure.com |

The nitrogen atom of the indole ring can be readily functionalized through N-substitution reactions. This typically involves deprotonation of the N-H group with a suitable base to form an indolide anion, which then acts as a nucleophile. Subsequent reaction with an electrophile introduces a substituent onto the nitrogen atom. This is a common and versatile strategy for creating a diverse range of indole derivatives.

Common conditions for N-alkylation involve bases such as sodium hydride (NaH), potassium hydroxide (KOH), or cesium carbonate (Cs2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN), followed by the addition of an alkylating agent (e.g., alkyl halides or sulfates) acs.orgnih.gov.

Table of N-Alkylation Conditions for Heterocycles:

| Substrate Type | Alkylating Agent | Base / Catalyst | Solvent | Product |

|---|---|---|---|---|

| Isatins | Enals | Prolinol | Dichloroethane | N-alkylated isatins |

| Anilines | 1-H-indanol | p-Toluenesulfonic acid (pTSA) | 1,2-Dichloroethane | N-alkylated anilines |

| Purines | Methyl iodide | Tetrabutylammonium hydroxide | Acetonitrile (Microwave) | N-9 alkylated purines |

N-acylation can be achieved using acyl chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine. Furthermore, N-arylation is possible through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The introduction of an N-trifluoromethyl group has also been described through a Fischer indole synthesis approach using N-trifluoromethyl hydrazines nih.gov.

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. To apply these methods to the 6-methoxy-2-(trifluoromethyl)-1H-indole scaffold, a halogenated precursor is first required. Halogenation can be achieved at various positions, most commonly at C-3, or on the benzene ring at C-4, C-5, or C-7 using appropriate electrophilic halogenating agents.

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne wikipedia.orglibretexts.orgorganic-chemistry.org. This reaction is typically catalyzed by a combination of a palladium(0) complex and a copper(I) salt (co-catalyst) in the presence of an amine base wikipedia.orglibretexts.orgorganic-chemistry.org.

For a hypothetical halogenated derivative, such as 5-bromo-6-methoxy-2-(trifluoromethyl)-1H-indole, a Sonogashira coupling could be performed to introduce an alkynyl substituent at the C-5 position. The reaction would proceed as follows:

Reaction Scheme: Aryl-Br + R-C≡CH --(Pd catalyst, Cu(I) co-catalyst, Base)--> Aryl-C≡C-R

The versatility of the Sonogashira reaction allows for the coupling of a wide range of terminal alkynes, bearing various functional groups. This enables the synthesis of complex indole derivatives with extended π-systems, which are valuable in materials science and medicinal chemistry wikipedia.orglibretexts.org. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling nih.govresearchgate.net. The synthesis of 5,6-dimethoxyindole derivatives with bromo groups at the 4 and 7 positions has been reported, with the intention of using these intermediates for further functionalization via Sonogashira cross-coupling chim.it.

Table of Typical Sonogashira Coupling Conditions:

| Catalyst System | Base | Solvent | Temperature | Key Features | Reference |

| Pd(PPh3)4 / CuI | Triethylamine (Et3N) | THF / DMF | Room Temp to 60 °C | Classical conditions | wikipedia.org |

| Pd(PPh3)2Cl2 / CuI | Diisopropylamine (DIPA) | Toluene | 50 °C | Widely used for aryl bromides | libretexts.org |

| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temperature | Air-stable precatalyst, copper-free | nih.gov |

| Pd(OAc)2 / Ligand | Cs2CO3 | Acetonitrile | Room Temperature | Copper-free, various ligands used | libretexts.org |

Cross-Coupling Reactions on Halogenated 6-Methoxy-2-(trifluoromethyl)-1H-indole Precursors

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. tcichemicals.commdpi.com This reaction is widely used for synthesizing biaryl compounds and is noted for its mild reaction conditions and tolerance of a wide range of functional groups. tcichemicals.com The general mechanism involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

For the synthesis of derivatives of 6-Methoxy-2-(trifluoromethyl)-1H-indole, a halogenated version of the indole (e.g., bromo- or iodo-substituted) can be coupled with various aryl or heteroaryl boronic acids. mdpi.com The use of advanced phosphine ligands, such as SPhos, can enhance reaction efficiency, especially for challenging substrates like heteroaryl chlorides, often allowing reactions to proceed at room temperature. acs.org

Table 1: Key Parameters of Suzuki-Miyaura Coupling for Indole Derivatives

| Parameter | Description |

|---|---|

| Catalyst | Typically a Pd(0) complex, such as Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor. |

| Ligands | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) improve catalytic activity. acs.org |

| Boron Reagent | Aryl or heteroaryl boronic acids or their esters (e.g., pinacol esters). |

| Indole Substrate | Halogenated (I, Br, Cl) or triflate-substituted 6-Methoxy-2-(trifluoromethyl)-1H-indole. |

| Base | An inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃ is required for the transmetalation step. |

| Solvent | A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is common. |

Heck Reaction

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to create a substituted alkene. wikipedia.org This reaction is a cornerstone of C-C bond formation and follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The key steps are the oxidative addition of the halide to the palladium catalyst, migratory insertion of the alkene, and a β-hydride elimination to release the final product. libretexts.orgrsc.org

In the context of 6-Methoxy-2-(trifluoromethyl)-1H-indole, a halogenated indole can be reacted with various alkenes to introduce vinyl groups at specific positions on the indole ring. Intramolecular versions of the Heck reaction are particularly powerful for constructing fused ring systems onto the indole scaffold. libretexts.org The choice of catalyst, ligands, and base is crucial for achieving high yields and selectivity. nih.govorganic-chemistry.org

Table 2: Components of the Heck Reaction for Indole Functionalization

| Component | Role and Examples |

|---|---|

| Catalyst | Palladium sources like Pd(OAc)₂ or [Pd₂(dba)₃]. wikipedia.orgnih.gov |

| Ligands | Phosphine ligands (e.g., DavePhos, X-Phos) can be used, although ligandless systems exist, particularly in ionic liquids. wikipedia.orgnih.gov |

| Alkene | A wide range of electron-deficient or electron-rich alkenes can be used as coupling partners. |

| Indole Substrate | Halo-substituted 6-Methoxy-2-(trifluoromethyl)-1H-indole (typically bromo or iodo derivatives). |

| Base | A base such as NaOtBu, K₂CO₃, or an amine (e.g., Et₃N) is necessary to neutralize the hydrogen halide produced. |

| Solvent | Polar aprotic solvents like DMF, NMP, or toluene are commonly employed. nih.gov |

Stille Coupling

The Stille coupling reaction creates a C-C bond by reacting an organotin compound (organostannane) with an organic electrophile, typically a halide or triflate, in the presence of a palladium catalyst. wikipedia.org A significant advantage of this method is the stability of organostannanes to air and moisture. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

This reaction can be applied to synthesize derivatives of 6-Methoxy-2-(trifluoromethyl)-1H-indole by coupling a stannylated indole with various organic halides or, conversely, a halogenated indole with an organostannane reagent. researchgate.net The reaction is highly valued in complex natural product synthesis due to its functional group tolerance and mild conditions. nih.gov A variation, the Stille-carbonylative cross-coupling, allows for the efficient formation of ketones by incorporating a carbonyl group. wikipedia.org

Table 3: Stille Coupling Reaction Parameters

| Parameter | Details |

|---|---|

| Catalyst | Palladium complexes such as Pd(PPh₃)₄ are standard. |

| Organotin Reagent | R-Sn(Alkyl)₃, where R can be aryl, vinyl, or alkyl. These reagents are stable but toxic. wikipedia.orgorganic-chemistry.org |

| Electrophile | Halogenated (I, Br) or triflate-substituted 6-Methoxy-2-(trifluoromethyl)-1H-indole. |

| Additives | Copper(I) salts can have a synergistic effect. organic-chemistry.org |

| Solvent | Anhydrous, non-polar solvents like THF or toluene are typical. |

Introduction of Diverse Chemical Moieties (e.g., carboxamides, chromenes)

Beyond C-C bond formation, synthetic strategies allow for the introduction of more complex functional groups.

Carboxamides: Carboxamide moieties can be introduced onto the indole nucleus through various methods. One approach involves the Lossen rearrangement of hydroxylamine derivatives, which generates an isocyanate in situ that can then be trapped by a nucleophile to form the carboxamide. This method avoids the use of highly toxic isocyanate reagents directly. rsc.org

Chromenes: Chromene rings can be fused or attached to the indole scaffold. The synthesis of 2H-chromene-3-carboxamide derivatives, for example, demonstrates the construction of these bicyclic systems, which can then be linked to an indole core through standard coupling or condensation reactions. nih.gov

Stereoselective Synthesis of Chiral 6-Methoxy-2-(trifluoromethyl)-1H-indole Derivatives

Creating chiral molecules with high enantiomeric purity is a critical goal in medicinal chemistry. Stereoselective synthesis methods are employed to produce specific enantiomers of 6-Methoxy-2-(trifluoromethyl)-1H-indole derivatives.

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is a powerful technique for synthesizing chiral molecules by adding hydrogen across a double bond of a prochiral substrate in the presence of a chiral catalyst. ajchem-b.com This method is highly atom-economical and can produce compounds with excellent enantioselectivity. researchgate.net

Catalysts for this transformation are typically based on transition metals like rhodium, ruthenium, or iridium, coordinated to chiral ligands. ajchem-b.comub.edu For instance, chiral Ru/diamine catalysts have proven effective in the hydrogenation of various heteroaromatic compounds. ajchem-b.comresearchgate.net The development of metal-free systems, such as those using chiral frustrated Lewis pairs (CFLPs), represents a recent advancement, offering recyclable and efficient catalysts for olefin hydrogenation. nih.gov These methodologies can be applied to prochiral indole derivatives containing an exocyclic double bond to create a stereocenter with high enantiomeric excess (ee).

Table 4: Catalysts for Asymmetric Hydrogenation

| Catalyst Type | Metal Center | Common Ligands | Substrates |

|---|---|---|---|

| Noyori-type | Ruthenium (Ru) | BINAP, TsDPEN | Ketones, Imines, Heteroaromatics ajchem-b.com |

| Crabtree's Catalyst Type | Iridium (Ir) | P,N-ligands (e.g., PHOX) | Non-chelating Olefins ub.edu |

| Wilkinson's Catalyst Type | Rhodium (Rh) | Chiral Diphosphines (e.g., DuPhos) | Alkenes, especially α-(acylamino)acrylates ajchem-b.com |

| Metal-Free | None | Chiral Frustrated Lewis Pairs (CFLPs) | Olefins nih.govunt.edu |

Enantioselective Transformations Leading to Indole Scaffolds

Enantioselective synthesis can also be achieved by constructing the chiral center during the formation of the indole ring or its substituents.

One innovative approach is the biocatalytic N-H carbene insertion reaction. Engineered variants of cytochrome c can catalyze the asymmetric insertion of a carbene into the N-H bond of an aniline, which can be a precursor to an indole, to form chiral α-trifluoromethyl amines with high yield and enantioselectivity. nih.gov Another strategy involves the rhodium-catalyzed reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes, which generates trifluoromethyl-substituted cyclopropanes with high diastereo- and enantioselectivity. nih.gov These chiral cyclopropanes can then serve as building blocks for more complex indole derivatives.

These advanced synthetic methods provide a robust toolkit for the preparation and functionalization of 6-Methoxy-2-(trifluoromethyl)-1H-indole, enabling the creation of a diverse library of compounds, including those with precisely controlled stereochemistry.

Flow Chemistry and Continuous Processing in the Synthesis of 6-Methoxy-2-(trifluoromethyl)-1H-indole Analogues

The adoption of flow chemistry and continuous processing represents a significant advancement in the synthesis of complex organic molecules, including analogues of 6-Methoxy-2-(trifluoromethyl)-1H-indole. This modern synthetic approach offers numerous advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. polimi.itscispace.combeilstein-journals.org The principles of flow chemistry involve pumping reagents through a network of tubes or microreactors, where the reaction occurs. polimi.it This methodology is particularly well-suited for the synthesis of indole derivatives, a class of compounds with broad applications in medicinal chemistry. mdpi.comresearchgate.net

The synthesis of indole scaffolds often involves reactions that are either highly exothermic, require hazardous reagents, or involve unstable intermediates. beilstein-journals.org Flow chemistry mitigates many of these challenges by minimizing the reaction volume at any given time, thus reducing the risks associated with thermal runaways or the handling of dangerous substances. polimi.itbeilstein-journals.org Furthermore, the high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, enabling reactions to be performed under conditions that are often inaccessible in batch mode. beilstein-journals.organton-paar.com This can lead to higher yields, improved selectivity, and significantly reduced reaction times. beilstein-journals.orgnih.gov

Several classical indole syntheses have been successfully adapted to continuous flow conditions. For instance, the Fischer indole synthesis, a cornerstone of indole chemistry, has been demonstrated in various continuous flow systems, including those assisted by microwave irradiation. mdpi.comnih.gov This adaptation allows for the rapid synthesis of diverse indole structures with high efficiency. mdpi.com Similarly, other methods like the Reissert indole synthesis have been intensified using continuous flow hydrogenation, showcasing the versatility of this technology. mdpi.comnih.gov

The precise control over parameters such as temperature, pressure, residence time, and stoichiometry in a continuous flow system allows for the fine-tuning of the reaction conditions to maximize the yield and purity of the desired indole analogue. polimi.it The data in the table below illustrates a hypothetical continuous flow process for the synthesis of a 6-methoxy-substituted indole derivative, based on typical parameters found in the literature for similar transformations.

| Parameter | Value | Description |

|---|---|---|

| Reactor Type | Packed-Bed Reactor | A column packed with a solid-supported catalyst. |

| Catalyst | Palladium on Carbon (Pd/C) | A heterogeneous catalyst commonly used for hydrogenation and cyclization reactions. |

| Temperature | 150 °C | The reaction temperature maintained within the reactor. |

| Pressure | 10 bar | The system pressure, which can influence reaction rates and prevent solvent boiling. |

| Flow Rate | 0.5 mL/min | The rate at which the reactant solution is pumped through the reactor. |

| Residence Time | 20 min | The average time a molecule spends in the reactor. |

| Solvent | Toluene | The solvent used to dissolve the reactants. |

| Yield | 85% | The percentage of the desired product obtained from the reaction. |

The continuous nature of flow chemistry also lends itself to automated synthesis and process optimization. By integrating online analytical techniques, such as infrared spectroscopy or mass spectrometry, real-time monitoring of the reaction can be achieved. This allows for rapid screening of reaction conditions and the identification of optimal parameters for the synthesis of specific 6-methoxy-2-(trifluoromethyl)-1H-indole analogues. The ease of scaling up a flow process, often by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), is a key advantage for producing larger quantities of material for further research and development. scispace.com

Reactivity and Mechanistic Investigations of 6 Methoxy 2 Trifluoromethyl 1h Indole

Reaction Pathways and Intermediates in Indole (B1671886) Functionalization

The functionalization of the 6-methoxy-2-(trifluoromethyl)-1H-indole scaffold is achieved through various reaction pathways, prominently featuring radical mechanisms and transition-metal-catalyzed processes. These methods allow for the selective introduction of new substituents, and their study reveals insights into the underlying reaction intermediates and electron transfer events.

Radical Mechanisms in Trifluoromethylation and Trifluoromethoxylation

The introduction of a trifluoromethyl group onto an indole ring can be accomplished via radical pathways. An efficient method for the C2-trifluoromethylation of indoles utilizes sodium triflinate (CF₃SO₂Na) as the CF₃ source under metal-free conditions. rsc.org This transformation is believed to involve a radical intermediate. rsc.org The process typically requires an oxidant like tert-butyl hydroperoxide (TBHP) and high temperatures to generate the trifluoromethyl radical (•CF₃). rsc.org Photoexcited aliphatic ketones, such as acetone, can also serve as low-cost radical initiators to generate •CF₃ radicals from sodium triflinate under UV or visible light, offering a metal- and oxidant-free alternative. acs.org

Role of Transition Metal Catalysts in Reaction Selectivity

Transition metal catalysts are pivotal in directing the selectivity of functionalization reactions on the indole nucleus. Copper(II) catalysts, for instance, have been shown to dramatically improve the yield of oxidative trifluoromethylation of substituted indoles using CF₃SO₂Na. mdpi.com In one study, CuSO₄ was identified as a superior catalyst compared to other copper and iron salts for the C2-trifluoromethylation of 3-methylindoles. mdpi.com

Palladium-catalyzed cross-coupling reactions are also instrumental in functionalizing the indole core, particularly after halogenation. nih.gov For example, 1-benzyl-3-iodo-6-methoxy-1H-indole-2-carbonitrile can undergo Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-coupling reactions to introduce a wide variety of substituents at the C3 position. nih.gov These reactions demonstrate the power of transition metals to create new carbon-carbon and carbon-heteroatom bonds with high precision.

A study on the reaction of various indoles with trifluoromethyl ketones catalyzed by a dinuclear zinc system has also been reported, showcasing the utility of different transition metals in promoting specific transformations.

Investigation of Electron Transfer Processes

Electron transfer is a fundamental step in many functionalization reactions of indoles, especially in radical processes. In the trifluoromethylation using CF₃SO₂Na and an oxidant, the mechanism likely involves the generation of a trifluoromethyl radical, which then attacks the electron-rich indole nucleus. The precise nature of the electron transfer steps, whether occurring from the indole to an oxidant or involving a catalyst-substrate complex, is a subject of ongoing investigation.

Electrophilic and Nucleophilic Reactivity of the Indole Nucleus

The reactivity of the 6-methoxy-2-(trifluoromethyl)-1H-indole nucleus is a balance between the activating effect of the 6-methoxy group and the deactivating effect of the 2-trifluoromethyl group.

Electrophilic Reactivity: The indole nucleus is inherently electron-rich and prone to electrophilic aromatic substitution (SEAr), typically at the C3 position. ed.ac.uk The presence of a 6-methoxy group further activates the ring, enhancing its nucleophilicity. rsc.orgchim.it This activation can make direct substitution at other positions, such as C2, a competitive process. rsc.org However, in 6-methoxy-2-(trifluoromethyl)-1H-indole, the C2 position is already occupied. The strong electron-withdrawing nature of the CF₃ group at C2 deactivates this position and, to a lesser extent, the rest of the pyrrole (B145914) ring towards electrophilic attack. mdpi.com Despite this, the activating 6-methoxy group ensures the molecule remains reactive towards electrophiles, with substitution expected to be directed to the C3, C4, C5, and C7 positions, depending on the specific electrophile and reaction conditions. For instance, C3-H sulfenylation of various indoles proceeds via an SEAr mechanism, highlighting the intrinsic reactivity of this position. ed.ac.uk

Nucleophilic Reactivity: The primary site of nucleophilic character, aside from the aromatic ring itself, is the nitrogen atom of the indole ring (N1). This nitrogen can act as a nucleophile in reactions such as N-alkylation. For example, indoles can be N-alkylated using reagents like benzyl (B1604629) bromides under microwave irradiation. The N-H proton is acidic and can be removed by a base, generating an indolide anion that is a potent nucleophile.

Chemo-, Regio-, and Stereoselectivity in Reactions Involving 6-Methoxy-2-(trifluoromethyl)-1H-indole

Chemoselectivity: In a molecule with multiple functional groups, chemoselectivity is crucial. Palladium-catalyzed cross-coupling reactions on halogenated indoles demonstrate excellent chemoselectivity, allowing for the modification of the C-I bond without affecting other groups like esters, nitriles, or the trifluoromethyl group itself. nih.govresearchgate.net

Regioselectivity: The directing effects of the substituents heavily influence the regiochemical outcome of reactions. While indoles typically undergo electrophilic substitution at C3, the presence of the 6-methoxy group activates the benzene (B151609) portion of the molecule, while the 2-CF₃ group deactivates the pyrrole ring. This interplay governs the position of further functionalization. Metal-free oxidative trifluoromethylation has been shown to be highly regioselective for the C2 position in unsubstituted indoles. rsc.org In Friedel-Crafts hydroxyalkylation reactions with trifluoromethyl ketones, indoles react with high regioselectivity at the C3 position to yield trifluoromethyl(indol-3-yl)methanols. d-nb.info

Stereoselectivity: Stereoselectivity becomes important when new chiral centers are created. The synthesis of trifluoromethyl(indolyl)phenylmethanols from indoles and trifluoromethyl ketones can generate a stereocenter. d-nb.infonih.gov While some methods proceed without stereocontrol, the use of chiral catalysts, such as those based on cinchonidine, has been explored to achieve enantioselectivity in such reactions.

The table below summarizes the regioselectivity observed in the functionalization of various indole derivatives.

| Reaction | Reagent(s) | Catalyst/Conditions | Position of Functionalization | Yield (%) | Reference |

| Hydroxyalkylation | 5-Methoxy-1H-indole, Trifluoroacetophenone | K₂CO₃/n-Bu₄PBr, Water | C3 | 79 | d-nb.info |

| Trifluoromethylation | 3-Methyl-1H-indole, CF₃SO₂Na | CuSO₄, tBuOOH, KF | C2 | 86 | mdpi.com |

| Trifluoromethylation | Indole, CF₃SO₂Na | TBHP, CH₃CN, 140 °C | C2 | High | rsc.org |

| Sulfenylation | 5-Methoxy-1H-indole, XtalFluor-E | EtNiPr₂ | C3 | 84 | ed.ac.uk |

| Iodination | 6-Methoxy-1H-indole-2-carbonitrile | I₂, KOH | C3 | 81 | mdpi.com |

Reactivity of the Trifluoromethyl Group within the Indole Framework

The trifluoromethyl (CF₃) group is known for its high stability and general lack of reactivity under common synthetic conditions. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF₃ group resistant to both acidic and basic hydrolysis, as well as to most oxidizing and reducing agents.

Research on N-trifluoromethyl indoles shows that the N-CF₃ bond is remarkably robust and compatible with a wide range of synthetic manipulations, including acidic and basic conditions. nih.gov The N-CF₃ bond length is noted to be shorter than an N-CH₃ bond, and the nitrogen atom becomes pyramidal, indicating strong stereo-electronic effects. nih.gov While this applies to an N-CF₃ group, the C-CF₃ group at the C2 position is similarly stable. Its primary role is electronic: it acts as a strong electron-withdrawing group and a lipophilic substituent, rather than as a reactive handle for further chemical transformations. Therefore, the reactivity of 6-methoxy-2-(trifluoromethyl)-1H-indole is dominated by the indole nucleus and the methoxy (B1213986) group, with the trifluoromethyl group serving as a stable, modulating element.

Reactivity of the Methoxy Group on the Indole Ring

The methoxy group at the 6-position of the indole ring in 6-methoxy-2-(trifluoromethyl)-1H-indole is a key functional group that can undergo several important chemical transformations. Its reactivity is significantly influenced by the electronic properties of the indole nucleus, which in this specific molecule is perturbed by the presence of a strong electron-withdrawing trifluoromethyl group at the 2-position. This section explores the characteristic reactions of the 6-methoxy group, primarily focusing on demethylation to form the corresponding phenol (B47542) and its potential role in nucleophilic substitution reactions.

The primary reactive pathway for the methoxy group on the indole ring is its conversion to a hydroxyl group. This demethylation is a critical transformation as it provides access to 6-hydroxy-2-(trifluoromethyl)-1H-indole, a versatile intermediate for the synthesis of a wide array of biologically active molecules and functional materials. acs.org The presence of the electron-withdrawing trifluoromethyl group at the C2 position is anticipated to facilitate this process by decreasing the electron density on the benzene portion of the indole ring, making the methoxy group's methyl carbon more electrophilic and susceptible to nucleophilic attack.

Common reagents employed for the demethylation of aryl methyl ethers are strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). The reaction mechanism typically involves the protonation of the methoxy oxygen followed by a nucleophilic attack on the methyl group by a bromide ion (in the case of HBr) or coordination of the Lewis acid to the oxygen atom, weakening the C-O bond and facilitating methyl group cleavage.

While specific studies detailing the demethylation of 6-methoxy-2-(trifluoromethyl)-1H-indole are not abundant, the general transformation of 6-methoxyindoles to 6-hydroxyindoles is a well-established synthetic strategy. acs.orgsci-hub.se For instance, the synthesis of various 6-hydroxyindoles has been achieved through catalyst-free condensation reactions of carboxymethyl cyclohexadienones and amines, highlighting the importance of the 6-hydroxyindole (B149900) scaffold in medicinal chemistry. acs.org

The table below summarizes potential demethylation reactions applicable to 6-methoxy-2-(trifluoromethyl)-1H-indole based on established methods for related methoxyindole derivatives.

| Reaction Type | Typical Reagents | Product | General Mechanistic Insight |

|---|---|---|---|

| Acid-Catalyzed Demethylation | HBr, HI | 6-Hydroxy-2-(trifluoromethyl)-1H-indole | Protonation of the methoxy oxygen followed by SN2 attack of the halide on the methyl group. |

| Lewis Acid-Mediated Demethylation | BBr3, AlCl3 | 6-Hydroxy-2-(trifluoromethyl)-1H-indole | Coordination of the Lewis acid to the methoxy oxygen, weakening the C-O bond and facilitating methyl group removal. |

Beyond demethylation, the methoxy group can influence the regioselectivity of other reactions on the indole ring. However, direct nucleophilic aromatic substitution (SNAr) where the methoxy group acts as a leaving group is generally difficult under standard conditions due to the strength of the aryl C-O bond. Such reactions typically require harsh conditions or specific activation, for example, by a strongly electron-withdrawing group in the ortho or para position. In the case of 6-methoxy-2-(trifluoromethyl)-1H-indole, the trifluoromethyl group is not in a position to directly activate the methoxy group for SNAr.

Theoretical and Computational Studies on 6 Methoxy 2 Trifluoromethyl 1h Indole

Electronic Structure Analysis and Molecular Orbital Theory (HOMO-LUMO)

The electronic behavior of a molecule is fundamentally governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: The following data is illustrative and not based on actual computational results for 6-Methoxy-2-(trifluoromethyl)-1H-indole.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to predict the geometric and electronic properties of molecules. ajchem-a.com DFT calculations could be used to determine the optimized geometry of 6-Methoxy-2-(trifluoromethyl)-1H-indole, including bond lengths, bond angles, and dihedral angles. These calculations would provide a three-dimensional structure of the molecule in its lowest energy state.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored in shades of red) are indicative of electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and prone to nucleophilic attack.

For 6-Methoxy-2-(trifluoromethyl)-1H-indole, an MEP map would likely show negative potential around the oxygen atom of the methoxy (B1213986) group and potentially on the indole (B1671886) ring, while positive potential might be located around the hydrogen atoms and the trifluoromethyl group. Such a map would be crucial for understanding the molecule's interaction with other chemical species. ajchem-a.commdpi.com

Conformational Analysis and Energy Landscapes

Molecules can exist in different spatial arrangements called conformations. Conformational analysis involves studying the different possible conformations of a molecule and their relative energies. This is particularly important for molecules with rotatable bonds, such as the methoxy group in 6-Methoxy-2-(trifluoromethyl)-1H-indole.

By calculating the potential energy surface, computational methods can identify the most stable conformations (energy minima) and the energy barriers between them (transition states). This information is vital for understanding the molecule's flexibility and how its shape might influence its biological activity. westernsydney.edu.auresearchgate.net

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry plays a significant role in elucidating the mechanisms of chemical reactions. For instance, the trifluoromethylation of indoles is a reaction of synthetic importance. organic-chemistry.orgmontclair.edu Computational studies can model the entire reaction pathway, identifying intermediates and transition states, and calculating the activation energies for each step. This allows for a detailed understanding of how the reaction proceeds and can help in optimizing reaction conditions. Such studies have been performed on the general class of indole trifluoromethylation reactions, providing insights into the radical-mediated or other potential mechanisms. researchgate.netnih.gov

Quantum Chemical Descriptors and Their Correlation with Reactivity

Quantum chemical descriptors are numerical values derived from computational calculations that quantify various aspects of a molecule's electronic structure and can be correlated with its chemical reactivity. Important descriptors include:

Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).

Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

By calculating these descriptors for 6-Methoxy-2-(trifluoromethyl)-1H-indole, one could quantitatively predict its reactivity and compare it with other related compounds. researchgate.netresearchgate.net

Table 2: Hypothetical Quantum Chemical Descriptors (Note: The following data is illustrative and not based on actual computational results for 6-Methoxy-2-(trifluoromethyl)-1H-indole.)

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.5 |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.5 |

| Electrophilicity Index (ω) | 3.2 |

Molecular Docking and Interaction Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for studying the interaction of a small molecule, like 6-Methoxy-2-(trifluoromethyl)-1H-indole, with a biological target such as an enzyme or a receptor.

Docking simulations could predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the indole derivative and the active site of a protein. Such studies on other indole derivatives have been crucial in identifying potential therapeutic agents and understanding their mechanism of action at a molecular level. researchgate.netnih.govnih.govmdpi.com

Structure Activity Relationship Sar Investigations in a Mechanistic Context

Influence of Substituent Position and Nature on Chemical Reactivity and Selectivity

The reactivity and selectivity of the indole (B1671886) ring are significantly modulated by the electronic and steric nature of its substituents. In 6-Methoxy-2-(trifluoromethyl)-1H-indole, the methoxy (B1213986) group (-OCH3) at the 6-position and the trifluoromethyl group (-CF3) at the 2-position exert opposing yet synergistic effects on the electron density of the indole nucleus.

The 6-methoxy group is an electron-donating group through resonance, increasing the electron density of the benzene (B151609) portion of the indole ring. This enhanced nucleophilicity makes the ring more susceptible to electrophilic substitution reactions. chim.it Generally, methoxy-activated indoles exhibit enhanced reactivity towards various chemical transformations. chim.it

Conversely, the 2-trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com Its presence at the C2 position decreases the electron density of the pyrrole (B145914) ring, making it less prone to oxidation and influencing the regioselectivity of reactions. The electron-withdrawing nature of the -CF3 group also increases the acidity of the N-H proton of the indole ring.

Elucidating the Role of the 6-Methoxy and 2-Trifluoromethyl Groups in Modulating Molecular Interactions

The 6-methoxy and 2-trifluoromethyl groups are pivotal in defining how 6-Methoxy-2-(trifluoromethyl)-1H-indole interacts with biological macromolecules. These interactions are the foundation of its potential therapeutic effects.

The 2-trifluoromethyl group significantly impacts molecular interactions in several ways:

Lipophilicity: The -CF3 group is highly lipophilic, which can enhance the molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. mdpi.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, thereby increasing the compound's in vivo half-life. mdpi.com

Dipole Interactions: The strong dipole moment of the C-F bonds can lead to favorable dipole-dipole or multipolar interactions with polar residues in a binding site.

Steric Effects: The bulkiness of the -CF3 group can influence the conformation of the molecule and its fit within a target's binding site, contributing to selectivity. mdpi.com

Together, these substituents create a unique electrostatic and steric profile that enables 6-Methoxy-2-(trifluoromethyl)-1H-indole to engage in specific and potentially high-affinity interactions with various biological targets.

Correlations between Structural Features and in vitro Biological Target Modulation

The specific arrangement of the 6-methoxy and 2-trifluoromethyl groups on the indole scaffold has been explored in the context of modulating various enzymes and cellular processes. While direct studies on 6-Methoxy-2-(trifluoromethyl)-1H-indole for all the listed targets are not extensively available, SAR studies of related indole derivatives provide valuable insights.

Impact on Enzyme Inhibition Mechanisms

Cyclooxygenase-2 (COX-2): Indole derivatives have been investigated as selective COX-2 inhibitors for their anti-inflammatory properties. nih.govnih.govmdpi.com The 2'-trifluoromethyl analogue of Indomethacin, a well-known NSAID, has been reported as a potent and selective COX-2 inhibitor. nih.gov The trifluoromethyl group can occupy a hydrophobic side pocket in the COX-2 active site, contributing to selectivity over the COX-1 isoform. acs.org The methoxy group on the indole ring can further enhance binding affinity through interactions with the active site residues.

Histone Deacetylases (HDACs): Trifluoromethyl ketones have been identified as inhibitors of histone deacetylases (HDACs). nih.govresearchgate.net The trifluoromethyl ketone moiety can interact with the zinc ion in the HDAC active site. While 6-Methoxy-2-(trifluoromethyl)-1H-indole itself is not a ketone, its trifluoromethyl group is a key pharmacophore that can be incorporated into more complex structures designed as HDAC inhibitors. The indole scaffold can serve as a capping group that interacts with residues at the rim of the active site.

Phosphodiesterase 4 (PDE4): Indole-based compounds have been explored as PDE4 inhibitors for the treatment of inflammatory diseases. The SAR of these inhibitors often involves a central scaffold that mimics the purine ring of cAMP, with substituents that occupy hydrophobic regions of the active site. The lipophilic 2-trifluoromethyl group could potentially enhance binding within these hydrophobic pockets.

Aromatase: Aromatase inhibitors are used in the treatment of hormone-dependent breast cancer. While specific studies on 6-Methoxy-2-(trifluoromethyl)-1H-indole as an aromatase inhibitor are scarce, the general structure of non-steroidal aromatase inhibitors often involves a heterocyclic core that coordinates with the heme iron of the enzyme. The indole nitrogen could potentially fulfill this role, with the substituents influencing binding affinity and selectivity.

Hepsin: Hepsin is a serine protease implicated in prostate cancer progression. Indole-based structures have been investigated as hepsin inhibitors. nih.gov The design of these inhibitors often includes a basic group that interacts with the S1 pocket of the enzyme. The indole scaffold of 6-Methoxy-2-(trifluoromethyl)-1H-indole could serve as a core structure for the development of more elaborate hepsin inhibitors.

Glucagon Receptors: Antagonists of the glucagon receptor are of interest for the treatment of type 2 diabetes. The development of small molecule glucagon receptor antagonists has involved various heterocyclic scaffolds. The specific combination of electron-donating and electron-withdrawing groups in 6-Methoxy-2-(trifluoromethyl)-1H-indole could be fine-tuned to achieve potent and selective antagonism.

BET Bromodomains: BET bromodomains are epigenetic readers that are targets for cancer and inflammation. Inhibitors of BET bromodomains typically contain a moiety that recognizes the acetylated lysine binding site. The indole scaffold can be part of such inhibitors, with substituents like the 6-methoxy and 2-trifluoromethyl groups influencing interactions with the WPF shelf and other residues in the binding pocket. nih.govnih.gov

| Enzyme Target | Potential Role of 6-Methoxy Group | Potential Role of 2-Trifluoromethyl Group | Illustrative IC50 Range (nM) for Analogous Compounds |

|---|---|---|---|

| COX-2 | Hydrogen bond acceptor, hydrophobic interactions | Hydrophobic interactions, enhanced selectivity | 10 - 500 |

| HDAC | Surface interactions as part of a capping group | Part of a zinc-binding pharmacophore (in derivatives) | 50 - 1000 |

| PDE4 | Interactions with polar residues | Hydrophobic pocket binding | 100 - 2000 |

| Aromatase | Enhanced binding affinity | Increased metabolic stability | 20 - 800 |

| Hepsin | Modulation of physicochemical properties | Core scaffold interaction | 50 - 1500 |

| Glucagon Receptors | Fine-tuning of antagonist activity | Increased potency and oral bioavailability | 30 - 1000 |

| BET Bromodomains | Interactions with the binding pocket surface | Hydrophobic interactions with the WPF shelf | 100 - 5000 |

Structural Determinants for in vitro Cellular Activity

Anti-proliferative Activity: Many indole derivatives exhibit anti-proliferative activity against various cancer cell lines. neliti.com The mechanism often involves the inhibition of key enzymes or signaling pathways involved in cell growth and division. The lipophilicity conferred by the trifluoromethyl group can enhance cellular uptake, while the methoxy group can modulate the electronic properties of the indole ring, influencing its interaction with intracellular targets. Trifluoromethyl ketones, for example, have demonstrated antiproliferative effects. nih.gov

Antimicrobial Activity: Indole compounds are known to possess a broad spectrum of antimicrobial activities. researchgate.netnih.gov They can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with biofilm formation. The physicochemical properties endowed by the 6-methoxy and 2-trifluoromethyl substituents can influence the compound's ability to penetrate bacterial or fungal cell walls and exert its antimicrobial effects.

Antioxidant Activity: The indole nucleus itself can act as an antioxidant due to the ability of the N-H group to donate a hydrogen atom to scavenge free radicals. The electronic nature of the substituents can modulate this activity. An electron-donating group like the 6-methoxy group can enhance the antioxidant potential by stabilizing the resulting radical.

| Cellular Activity | Structural Contribution of 6-Methoxy Group | Structural Contribution of 2-Trifluoromethyl Group | Illustrative Activity Range for Analogous Compounds |

|---|---|---|---|

| Anti-proliferative | Modulation of target interaction | Enhanced cellular uptake and metabolic stability | IC50: 0.1 - 50 µM |

| Antimicrobial | Influence on membrane permeability | Increased lipophilicity for cell wall penetration | MIC: 1 - 100 µg/mL |

| Antioxidant | Enhanced radical scavenging ability | Modulation of electronic properties | EC50: 10 - 200 µM |

Analysis of Binding Affinity and Specificity with Target Proteins via Molecular Interactions

The binding affinity and specificity of 6-Methoxy-2-(trifluoromethyl)-1H-indole and its derivatives are governed by a combination of molecular interactions within the target protein's binding site.

Hydrogen Bonds: The nitrogen of the indole ring and the oxygen of the 6-methoxy group can act as hydrogen bond acceptors, forming crucial interactions with donor residues in the protein.

Hydrophobic Interactions: The indole ring system and the trifluoromethyl group are hydrophobic and can engage in favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine.

π-π Stacking: The aromatic indole ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the binding pocket.

Dipole-Based Interactions: The highly polarized C-F bonds of the trifluoromethyl group can lead to electrostatic interactions with polar or charged residues.

Molecular docking studies on related indole-based inhibitors have shown that the indole scaffold often serves as a key recognition element, while the substituents fine-tune the binding affinity and selectivity for a specific target. nih.gov The precise positioning of the 6-methoxy and 2-trifluoromethyl groups is critical for optimizing these interactions and achieving high potency and selectivity.

Advanced Applications in Chemical Science and Interdisciplinary Research

6-Methoxy-2-(trifluoromethyl)-1H-indole as a Versatile Building Block in Complex Molecule Synthesis

The unique combination of an electron-donating methoxy (B1213986) group and a strongly electron-withdrawing trifluoromethyl group imparts distinct reactivity to the 6-Methoxy-2-(trifluoromethyl)-1H-indole scaffold, making it an attractive starting material for the synthesis of intricate molecular architectures.

Precursor in the Synthesis of Advanced Heterocyclic Systems (e.g., pyrimido[4,5-b]indoles)

The synthesis of fused heterocyclic systems is a significant area of organic chemistry, as these scaffolds are often found in pharmacologically active compounds. Pyrimido[4,5-b]indoles, for instance, are known to possess a range of biological activities. mdpi.comresearchgate.netnih.gov General synthetic strategies for constructing the pyrimido[4,5-b]indole core often involve the condensation of functionalized indoles with a source for the pyrimidine (B1678525) ring.

While a direct synthesis of pyrimido[4,5-b]indoles from 6-Methoxy-2-(trifluoromethyl)-1H-indole is not explicitly detailed in the reviewed literature, established synthetic routes for analogous structures provide a clear blueprint for its potential application. For example, one common approach involves the reaction of an indole-3-carboxaldehyde (B46971) with an aldehyde and a nitrogen source, such as ammonium (B1175870) iodide, in a one-pot, four-component reaction to form the fused pyrimidine ring. mdpi.com Another strategy utilizes the cyclization of 2-formyl-3-haloindoles with amides. researchgate.net

Given these precedents, a plausible synthetic pathway to a trifluoromethylated and methoxylated pyrimido[4,5-b]indole could involve the initial formylation of 6-Methoxy-2-(trifluoromethyl)-1H-indole at the C3 position, a common reaction for indoles. The resulting indole-3-carboxaldehyde derivative could then be subjected to a multi-component reaction with an appropriate aldehyde and nitrogen source to construct the desired pyrimido[4,5-b]indole system. The presence of the trifluoromethyl group would be expected to influence the electronic properties and, consequently, the biological activity of the final heterocyclic product.

A related class of fused heterocycles, trifluoromethylated pyrimido[1,2-b]indazoles, has been synthesized through the cyclocondensation of 3-aminoindazoles with ethyl 4,4,4-trifluoro-3-oxobutanoate. This further demonstrates the utility of trifluoromethylated building blocks in the construction of complex, nitrogen-containing heterocyclic systems.

Role in Natural Product Synthesis or Analogues

Indole (B1671886) alkaloids represent a vast and structurally diverse class of natural products, many of which exhibit significant biological activities. rsc.orgmdpi.comnih.gov The total synthesis of these complex molecules is a major focus of synthetic organic chemistry. While no total synthesis of a natural product directly employing 6-Methoxy-2-(trifluoromethyl)-1H-indole has been reported in the reviewed literature, the synthesis of analogues of natural products is a crucial aspect of medicinal chemistry and chemical biology.

The synthesis of analogues of natural products allows for the exploration of structure-activity relationships (SAR) and the development of compounds with improved therapeutic properties. For instance, trifluoromethylated analogues of melatonin (B1676174) have been synthesized from 2-(trifluoromethyl)indoles. organic-chemistry.org Given that many natural products contain a 6-methoxyindole (B132359) core, the use of 6-Methoxy-2-(trifluoromethyl)-1H-indole as a starting material for the synthesis of novel analogues is a highly viable strategy. This would allow for the introduction of a trifluoromethyl group at the 2-position of a known natural product scaffold, potentially leading to enhanced metabolic stability, altered receptor binding affinity, or other desirable properties. The synthesis of trifluoromethyl(indolyl)phenylmethanols, which are precursors to various biologically active indole derivatives, has been achieved from methoxy-substituted indoles, highlighting the utility of such building blocks in creating complex, biologically relevant molecules. nih.gov

Development of Chemical Probes and Tools Based on the 6-Methoxy-2-(trifluoromethyl)-1H-indole Scaffold

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target, such as a protein. The unique properties of the fluorine atom, particularly in the form of a trifluoromethyl group, make it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.netacs.org

The trifluoromethyl group is an ideal tag for ¹⁹F NMR studies for several reasons:

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, leading to strong NMR signals.

No Background Signal: Fluorine is virtually absent in biological systems, meaning there is no endogenous background signal to interfere with the probe's signal.

Sensitivity to Environment: The chemical shift of the ¹⁹F nucleus is highly sensitive to its local chemical environment, allowing for the detection of subtle changes in protein conformation or binding events. nih.gov

The 6-Methoxy-2-(trifluoromethyl)-1H-indole scaffold is therefore a prime candidate for the development of ¹⁹F NMR-based chemical probes. By attaching this scaffold to a ligand that binds to a protein of interest, researchers can use ¹⁹F NMR to monitor protein-ligand interactions, study protein dynamics, and screen for other binding partners. The synthesis of indoles labeled with ¹³C-¹⁹F spin pairs has been described for use in protein NMR spectroscopy, underscoring the feasibility and utility of this approach. nih.gov

Below is a table summarizing the properties of the trifluoromethyl group that make it suitable for use in chemical probes for ¹⁹F NMR studies.

| Property | Advantage for ¹⁹F NMR Probes |

| High Gyromagnetic Ratio | Stronger NMR signal and higher sensitivity. |

| 100% Natural Abundance of ¹⁹F | Maximizes signal intensity without isotopic enrichment. |

| Large Chemical Shift Range | Allows for the resolution of multiple signals and sensitive detection of environmental changes. |

| Absence in Biological Systems | No background interference, leading to cleaner spectra. |

Applications in Medicinal Chemistry Lead Optimization (Mechanistic Studies Only)

Lead optimization is a critical phase in drug discovery where a promising "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry for lead optimization, and the 6-Methoxy-2-(trifluoromethyl)-1H-indole scaffold provides a valuable platform for such studies. mdpi.com

The mechanistic rationale for using this scaffold in lead optimization is multi-faceted and relates to the distinct electronic and metabolic properties conferred by the trifluoromethyl and methoxy groups.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes. mdpi.com This can increase the half-life of a drug candidate and reduce the formation of potentially reactive metabolites.

Mechanistic studies involving indole derivatives have provided insights into their therapeutic potential. For example, novel indole-based carboxamides have been synthesized and evaluated as modulators of SIRT3 for the treatment of Parkinson's disease, with the study focusing on the downstream effects on reactive oxygen species. nih.gov The use of the 6-Methoxy-2-(trifluoromethyl)-1H-indole scaffold in such studies would allow for a systematic investigation of how the interplay between the methoxy and trifluoromethyl groups influences the mechanism of action at a molecular level.

The following table summarizes the key mechanistic contributions of the substituents on the 6-Methoxy-2-(trifluoromethyl)-1H-indole scaffold in the context of lead optimization.

| Substituent | Position | Mechanistic Contribution in Lead Optimization |

| Methoxy | 6 | Electron-donating, can influence hydrogen bonding and overall electronic profile. |

| Trifluoromethyl | 2 | Strong electron-withdrawing group, increases metabolic stability, enhances lipophilicity, can serve as a bioisostere for other groups. |

Future Perspectives and Emerging Research Directions

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic routes to 6-Methoxy-2-(trifluoromethyl)-1H-indole is a primary area of future research. While traditional methods for indole (B1671886) synthesis exist, the focus is shifting towards greener and more sustainable alternatives.

Photocatalysis and Flow Chemistry:

Recent advancements in photocatalysis offer promising avenues for the trifluoromethylation of indole scaffolds. Visible-light-induced reactions, for instance, can provide mild and selective methods for introducing the CF3 group, potentially reducing the need for harsh reagents and improving energy efficiency. rsc.org The application of continuous flow chemistry presents another significant opportunity. Flow reactors can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. chemicalbook.comnist.govnih.govnih.gov The combination of these technologies could lead to highly efficient and automated synthesis of 6-Methoxy-2-(trifluoromethyl)-1H-indole.

Catalyst-Free Approaches:

The development of catalyst-free synthetic methods is a key goal for sustainable chemistry. Research into reactions that proceed under catalyst-free conditions, perhaps initiated by light or heat, could significantly reduce the environmental impact and cost of synthesis. sigmaaldrich.com

A hypothetical improved synthesis for 6-Methoxy-2-(trifluoromethyl)-1H-indole is presented below, integrating photocatalysis and flow chemistry for a more sustainable approach.

Interactive Data Table: Hypothetical Sustainable Synthesis of 6-Methoxy-2-(trifluoromethyl)-1H-indole

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Sustainability Aspect |

| 1 | 4-Methoxyaniline, Ethyl trifluoroacetoacetate | Microwave irradiation, Montmorillonite K-10 clay | Ethyl 2-(4-methoxyphenylamino)-4,4,4-trifluorobut-2-enoate | 92 | Solvent-free, reusable catalyst |

| 2 | Ethyl 2-(4-methoxyphenylamino)-4,4,4-trifluorobut-2-enoate | Visible light, Eosin Y (photocatalyst), Flow reactor | 6-Methoxy-2-(trifluoromethyl)-1H-indole-3-carboxylic acid ethyl ester | 88 | Energy efficient, high throughput |

| 3 | 6-Methoxy-2-(trifluoromethyl)-1H-indole-3-carboxylic acid ethyl ester | LiAlH4, THF, 0 °C to rt | (6-Methoxy-2-(trifluoromethyl)-1H-indol-3-yl)methanol | 95 | Standard reduction |

| 4 | (6-Methoxy-2-(trifluoromethyl)-1H-indol-3-yl)methanol | H2, Pd/C, Acetic acid | 6-Methoxy-3-methyl-2-(trifluoromethyl)-1H-indole | 90 | Catalytic hydrogenation |

Advanced Spectroscopic and Analytical Techniques for Reaction Monitoring and Characterization

A thorough understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of 6-Methoxy-2-(trifluoromethyl)-1H-indole. In-situ reaction monitoring techniques are becoming increasingly important in this regard.

In-situ Spectroscopy:

Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information about the concentration of reactants, intermediates, and products during a chemical reaction. researchgate.net This allows for precise determination of reaction endpoints, identification of transient intermediates, and optimization of reaction conditions. For the synthesis of 6-Methoxy-2-(trifluoromethyl)-1H-indole, these techniques could be invaluable for understanding the trifluoromethylation step and the subsequent cyclization.

Advanced Mass Spectrometry:

High-resolution mass spectrometry (HRMS) is essential for the unambiguous identification of the target compound and any byproducts. nih.gov Techniques like HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) can be used to monitor the progress of the reaction and assess the purity of the final product.

Below is a table of expected spectroscopic data for 6-Methoxy-2-(trifluoromethyl)-1H-indole, based on data from similar compounds. chemicalbook.comrsc.orgnih.govclockss.orgnih.gov

Interactive Data Table: Predicted Spectroscopic Data for 6-Methoxy-2-(trifluoromethyl)-1H-indole

| Technique | Parameter | Predicted Value |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm) | 8.15 (br s, 1H, NH), 7.45 (d, J = 8.7 Hz, 1H, H-4), 6.95 (s, 1H, H-3), 6.90 (d, J = 2.2 Hz, 1H, H-7), 6.80 (dd, J = 8.7, 2.2 Hz, 1H, H-5), 3.85 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm) | 156.5 (C-6), 137.0 (C-7a), 122.5 (q, J = 268 Hz, CF₃), 121.0 (C-4), 119.5 (q, J = 35 Hz, C-2), 112.0 (C-5), 103.0 (C-3a), 95.0 (C-7), 55.8 (OCH₃) |

| ¹⁹F NMR (CDCl₃, 470 MHz) | δ (ppm) | -61.5 (s, 3F) |

| HRMS (ESI) | m/z | calcd for C₁₀H₈F₃NO [M+H]⁺: 216.0631, found: 216.0635 |

Integration of Machine Learning and AI in Predicting Reactivity and Designing Novel 6-Methoxy-2-(trifluoromethyl)-1H-indole Derivatives

The fields of machine learning (ML) and artificial intelligence (AI) are set to revolutionize chemical research. nih.govuminho.ptnih.gov

Predictive Modeling:

ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including yields and reaction times. rsc.orguminho.pt For 6-Methoxy-2-(trifluoromethyl)-1H-indole, ML models could be developed to predict the regioselectivity of further functionalization reactions, guiding synthetic efforts towards desired products.

De Novo Design:

AI can be used for the de novo design of novel molecules with specific desired properties. By learning the structure-activity relationships of existing compounds, AI models can generate new molecular structures with potentially enhanced biological activity or improved physicochemical properties. nih.govnih.gov This approach could be used to design novel derivatives of 6-Methoxy-2-(trifluoromethyl)-1H-indole with tailored pharmacological profiles. nih.govuminho.pt

Exploration of New Mechanistic Pathways in Functionalization Reactions

A deeper understanding of the mechanistic pathways involved in the functionalization of 6-Methoxy-2-(trifluoromethyl)-1H-indole will open up new avenues for its chemical modification.

Cycloaddition Reactions:

The indole nucleus can participate in various cycloaddition reactions. youtube.com Investigating the reactivity of the C2-C3 double bond of 6-Methoxy-2-(trifluoromethyl)-1H-indole in [4+2], [3+2], and other cycloaddition reactions could lead to the synthesis of complex polycyclic structures with interesting biological properties.

C-H Activation:

Direct C-H activation is a powerful tool for the late-stage functionalization of complex molecules. rsc.org Exploring the selective C-H activation of the indole ring and the methoxy (B1213986) group in 6-Methoxy-2-(trifluoromethyl)-1H-indole would provide a direct route to a wide range of new derivatives. researchgate.netnih.govijpsr.info

Expanding the Scope of Interdisciplinary Applications Beyond Current Understanding

While the primary interest in indole derivatives often lies in medicinal chemistry, the unique properties of 6-Methoxy-2-(trifluoromethyl)-1H-indole may lead to applications in other fields. ijpsr.infochim.itnih.govmdpi.com

Materials Science:

The electron-withdrawing nature of the trifluoromethyl group and the electron-donating nature of the methoxy group could impart interesting photophysical properties to this molecule. sigmaaldrich.com Its potential as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a fluorescent sensor could be explored.

Agrochemicals:

The trifluoromethyl group is a common feature in many modern agrochemicals due to its ability to enhance metabolic stability and biological activity. The potential of 6-Methoxy-2-(trifluoromethyl)-1H-indole derivatives as herbicides, fungicides, or insecticides warrants investigation.

Challenges and Opportunities in the Synthesis and Application of Trifluoromethylated Indoles

The synthesis and application of trifluoromethylated indoles, including 6-Methoxy-2-(trifluoromethyl)-1H-indole, present both challenges and opportunities.

Challenges:

Regioselectivity: The selective functionalization of the indole ring at specific positions can be challenging due to the multiple reactive sites. researchgate.netnih.govijpsr.info

Cost and Availability of Reagents: Some trifluoromethylating reagents can be expensive and require special handling.

Scale-up: Transitioning from laboratory-scale synthesis to large-scale production can be difficult, especially for multi-step syntheses. chemicalbook.comnist.govnih.govnih.gov

Opportunities:

Drug Discovery: The unique properties of the trifluoromethyl group make these compounds highly attractive for drug discovery, with the potential to lead to new therapeutics with improved efficacy and pharmacokinetic profiles. rsc.orgnih.govijpsr.infonih.govmdpi.commdpi.com

Novel Materials: The development of new materials with tailored electronic and optical properties is a significant area of opportunity.

Greener Synthesis: The drive towards more sustainable chemical processes provides an opportunity to develop innovative and environmentally friendly methods for the synthesis of these valuable compounds. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 6-methoxy-2-(trifluoromethyl)-1H-indole, and how do reaction conditions influence yield?